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molecular formula C8H8O2 B2643722 4-(Hydroxymethyl)benzaldehyde CAS No. 35745-55-2; 52010-97-6

4-(Hydroxymethyl)benzaldehyde

Cat. No. B2643722
M. Wt: 136.15
InChI Key: ZFHUHPNDGVGXMS-UHFFFAOYSA-N
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Patent
US05652232

Procedure details

Terephthalaldehyde (25.0 g) was suspended in water (20 ml) and ethanol (80 ml). Pd/C (220 mg) was added to the suspension and then hydrogen gas (4.3 l ) was introduced. The catalyst was removed by filtration and the filtrate was concentrated to give p-hydroxymethylbenzaldehyde (25.2 g). The product was dissolved in toluene (100 ml) and 48% HBr (50 ml) and the solution was refluxed for 2 hours. The reaction mixture was poured into iced water and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated saline and dried, and then the solvent was removed by evaporation under reduced pressure. The residue was recrystallized from n-hexane to give colorless needles (37.5 g, yield: 82%). mp 97.5°-98.0° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
220 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[H][H]>O.C(O)C.[Pd]>[OH:10][CH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=C(C=O)C=C1)=O
Step Two
Name
Quantity
4.3 L
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
220 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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